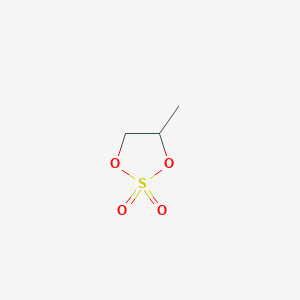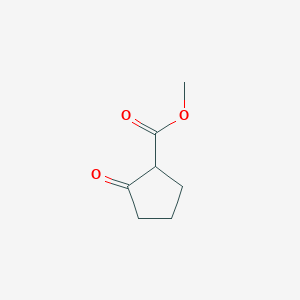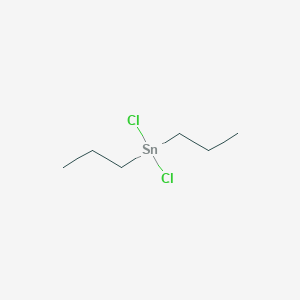
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide
概要
説明
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide (4-Methyl-DTD) is a highly versatile and valuable compound with a wide range of applications in scientific research and industrial processes. It is a heterocyclic organic compound containing sulfur and oxygen atoms in a five-membered ring. Due to its unique properties, 4-Methyl-DTD has been widely used in various fields of science, including biochemistry, organic synthesis, and drug discovery.
科学的研究の応用
リチウムイオン電池における電解質添加剤
“4-Methyl-1,3,2-dioxathiolane 2,2-dioxide”は、リチウムイオン電池の電解質添加剤として使用されます . これは、正極または負極の表面に固体電解質界面(SEI)層を形成または改質することによって機能すると考えられており、リチウムイオン電池のサイクル寿命、カレンダー寿命、安全性に影響を与えます .
セクニダゾールの立体異性体の合成
この化合物は、セクニダゾールの立体異性体の合成に使用できます 、これはニトロイミダゾール系の抗感染薬です。 セクニダゾールは、ジエンタモイバ症とアトポビウム・ヴァジネの治療に効果的であることが示されています .
有機合成における中間体
“this compound”は、有機合成において不可欠な中間体です . リチウムイオン電池の性能と寿命を向上させる上で重要な役割を果たします .
合成プロセスにおける発熱
“this compound”の合成プロセスでは、大量の熱が発生します . これにより、加水分解が起こります .
リチウムイオン電池における寄生反応の研究
Safety and Hazards
The safety information for 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
作用機序
Target of Action
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide, also known as (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide , is an organic compound
Mode of Action
It is known to be used in organic synthesis as a stabilizer, polymerization inhibitor, and preservative . It can also act as a ligand for transition metal catalysts or oxidants .
Pharmacokinetics
It is soluble in water and organic solvents such as alcohol and ether , which may influence its bioavailability.
Result of Action
Its use as a stabilizer, polymerization inhibitor, and preservative suggests that it may help maintain the stability of various substances and prevent unwanted reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, well-ventilated place, away from sources of ignition and oxidizing agents . Its volatility suggests that it may be sensitive to changes in temperature and pressure.
特性
IUPAC Name |
4-methyl-1,3,2-dioxathiolane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXNUCOGMMHHNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COS(=O)(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433357 | |
| Record name | 4-Methyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5689-83-8 | |
| Record name | 4-Methyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide (PLS) compare to other electrolyte additives studied in the research in terms of its impact on graphite/LiCoO2 pouch cell performance?
A1: The research indicates that PLS, when used as a standalone additive, does not significantly reduce irreversible capacity or gas evolution during the formation cycle of graphite/LiCoO2 pouch cells. [] This contrasts with trimethylene sulfate (TMS), another cyclic sulfate studied, which does demonstrate these beneficial effects. [] Furthermore, cells containing only PLS as an additive exhibited inferior performance compared to cells with 2% vinylene carbonate (VC) in terms of coulombic efficiency, charge endpoint capacity slippage, and voltage drop during storage. [] Interestingly, combining PLS with 2% VC did not improve performance and even resulted in worse outcomes compared to using 2% VC alone. [] This highlights the complex interplay between electrolyte additives and their impact on cell performance.
Q2: Are the effects of this compound (PLS) consistent across different battery chemistries?
A2: Interestingly, the research points out that the observed trends for PLS in graphite/LiCoO2 cells differ from those seen in graphite/Li[Ni1/3Mn1/3Co1/3]O2 (NMC) cells. [] This suggests that the effectiveness of PLS as an electrolyte additive is influenced by the specific battery chemistry. Further research is needed to fully elucidate the reasons behind these differences and optimize electrolyte formulations for different battery types.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Methoxy-7-phenylmethoxy-1-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B41790.png)





![Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B41799.png)


![3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol](/img/structure/B41809.png)

